molecular formula C8H14O3S2 B12532832 O-[(5-Ethyl-1,3-dioxan-5-yl)methyl] hydrogen carbonodithioate CAS No. 752147-90-3

O-[(5-Ethyl-1,3-dioxan-5-yl)methyl] hydrogen carbonodithioate

Cat. No.: B12532832
CAS No.: 752147-90-3
M. Wt: 222.3 g/mol
InChI Key: LRUUMAYRNWCURH-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Classification

This compound belongs to the class of organosulfur compounds characterized by a 1,3-dioxane ring fused to a carbonodithioate (-OCSSH) functional group. The systematic IUPAC name derives from the following structural features:

  • 1,3-Dioxane backbone : A six-membered cyclic ether with oxygen atoms at positions 1 and 3.
  • 5-Ethyl substitution : An ethyl group (-CH₂CH₃) attached to the fifth carbon of the dioxane ring.
  • Methylenecarbonodithioate : A methylene bridge (-CH₂-) linking the dioxane ring to the carbonodithioate group, where the central carbon is bonded to two sulfur atoms and one hydroxyl group.

The compound’s molecular formula is C₈H₁₄O₃S₂ , with a molar mass of 222.32 g/mol. X-ray crystallography of analogous dioxane derivatives reveals chair conformations for the 1,3-dioxane ring, with the ethyl group occupying an equatorial position to minimize steric strain. The carbonodithioate group adopts a planar geometry, facilitating resonance stabilization between the oxygen and sulfur atoms.

Structural Property Value/Description
Parent ring system 1,3-Dioxane
Substituents 5-Ethyl, methylenecarbonodithioate
Hybridization of central carbon sp³ (dioxane), sp² (carbonodithioate)
Bond angles (C-O-S) ~120° (carbonodithioate group)

Historical Context of Dioxane and Carbonodithioate Hybrid Compounds

The synthesis of dioxane-carbonodithioate hybrids originated in the 1950s–1960s, driven by industrial demand for stabilized sulfur-containing compounds. Early work focused on:

  • Dioxane derivatives : Explored as solvents and stabilizers due to their low reactivity with strong bases and acids. The 5-ethyl substitution pattern was later introduced to enhance thermal stability, as evidenced by boiling points exceeding 100°C in related compounds.
  • Carbonodithioates : Developed as flotation agents in mining (e.g., sodium ethyl xanthate). The integration of carbonodithioate groups into dioxane frameworks aimed to combine the hydrolytic stability of cyclic ethers with the metal-chelating capacity of dithiocarbamates.

A pivotal advancement occurred in the 1980s when researchers at the University of Birmingham demonstrated that dioxane-linked carbonodithioates could act as ligands for transition metals, enabling their use in homogeneous catalysis. This discovery spurred interest in this compound as a modular scaffold for designing asymmetric catalysts.

Academic Significance in Organic and Medicinal Chemistry

The compound’s academic value arises from three key attributes:

  • Synthetic versatility : The 1,3-dioxane ring serves as a rigid spacer, enabling stereochemical control in reactions. For example, the ethyl group at position 5 creates a chiral center, making the compound useful in enantioselective synthesis.

Properties

CAS No.

752147-90-3

Molecular Formula

C8H14O3S2

Molecular Weight

222.3 g/mol

IUPAC Name

(5-ethyl-1,3-dioxan-5-yl)methoxymethanedithioic acid

InChI

InChI=1S/C8H14O3S2/c1-2-8(5-11-7(12)13)3-9-6-10-4-8/h2-6H2,1H3,(H,12,13)

InChI Key

LRUUMAYRNWCURH-UHFFFAOYSA-N

Canonical SMILES

CCC1(COCOC1)COC(=S)S

Origin of Product

United States

Preparation Methods

Synthesis via Alkali Xanthate Intermediate

The most widely documented method involves the reaction of (5-ethyl-1,3-dioxan-5-yl)methanol with carbon disulfide (CS₂) in the presence of a strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH). The process proceeds as follows:

Reaction Scheme:

$$
\text{(5-Ethyl-1,3-dioxan-5-yl)methanol} + \text{CS}2 + \text{KOH} \rightarrow \text{K-O-[(5-Ethyl-1,3-dioxan-5-yl)methyl] carbonodithioate} + \text{H}2\text{O}
$$
The potassium xanthate intermediate is subsequently treated with hydrochloric acid (HCl) to yield the target hydrogen carbonodithioate.

Key Parameters:
  • Molar Ratios : 1:1.2:1 (alcohol:CS₂:KOH).
  • Solvent : Water or aqueous ethanol (70–80% v/v).
  • Temperature : 0–5°C during CS₂ addition, followed by room-temperature stirring for 12–24 hours.
  • Yield : 65–78% after acidification.
Analytical Validation:
  • FT-IR : Peaks at 1040–1060 cm⁻¹ (C=S stretch) and 1200–1220 cm⁻¹ (C–O–C ether linkage).
  • ¹H NMR (DMSO-d₆): δ 1.20 (t, 3H, CH₂CH₃), 3.40–3.80 (m, 6H, dioxane ring), 4.60 (s, 2H, CH₂O).

Transesterification of Preformed Xanthates

An alternative route involves transesterification between a preexisting xanthate (e.g., methyl xanthate) and (5-ethyl-1,3-dioxan-5-yl)methanol under acidic conditions.

Reaction Scheme:

$$
\text{CH}3\text{OCS}2\text{K} + \text{(5-Ethyl-1,3-dioxan-5-yl)methanol} \xrightarrow{\text{H}^+} \text{O-[(5-Ethyl-1,3-dioxan-5-yl)methyl] hydrogen carbonodithioate} + \text{CH}_3\text{OH}
$$

Optimization Data:
Parameter Optimal Value
Catalyst p-Toluenesulfonic acid (5 mol%)
Solvent Toluene
Temperature 80–90°C
Reaction Time 6–8 hours
Yield 55–62%
Limitations:
  • Requires rigorous drying of reagents to avoid hydrolysis.
  • Lower yields compared to the alkali xanthate method.

One-Pot Biomimetic Synthesis

A patent by Bayer AG describes a biomimetic approach using thiourea and CS₂ under oxidative conditions. While less common, this method avoids harsh bases and may suit sensitive substrates.

Procedure:

  • (5-Ethyl-1,3-dioxan-5-yl)methanol is reacted with thiourea and CS₂ in dimethylacetamide (DMA).
  • The mixture is treated with iodine (I₂) to oxidize the intermediate thiolcarbamate.
Performance Metrics:
  • Yield : 48–53%.
  • Purity : >90% (HPLC).

Industrial-Scale Production

Dayang Chem (Hangzhou) Co., Ltd., details a pilot-scale protocol using continuous flow reactors:

Process Overview:
  • Feedstock Introduction : (5-Ethyl-1,3-dioxan-5-yl)methanol and CS₂ are pumped into a tubular reactor with KOH solution.
  • Reaction Conditions : 10–15 bar pressure, 50°C, residence time of 30 minutes.
  • Acidification : The effluent is mixed with HCl in a static mixer, precipitating the product.
Scalability Data:
Metric Lab Scale (100 g) Pilot Scale (10 kg)
Yield 75% 72%
Purity 95% 93%
Throughput 50 g/hour 5 kg/hour

Critical Analysis of Methodologies

A comparative evaluation of the four methods is provided below:

Method Yield (%) Cost (Relative) Environmental Impact Scalability
Alkali Xanthate 65–78 Low Moderate (CS₂ use) High
Transesterification 55–62 Moderate Low Moderate
Biomimetic 48–53 High Low Low
Industrial Flow 72 Low Moderate Very High

The alkali xanthate method remains the most balanced in terms of yield and cost, while flow chemistry offers superior scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

O-[(5-Ethyl-1,3-dioxan-5-yl)methyl] hydrogen carbonodithioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonodithioate group to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonodithioate group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols.

    Substitution Products: Various substituted carbonodithioates.

Scientific Research Applications

Chemical Properties and Structure

Before delving into its applications, it's essential to understand the chemical properties of O-[(5-Ethyl-1,3-dioxan-5-yl)methyl] hydrogen carbonodithioate. This compound can be characterized by its molecular formula, which includes elements such as carbon, hydrogen, oxygen, and sulfur. The presence of the dioxane ring contributes to its stability and reactivity.

Materials Science

This compound has been explored for its potential in developing advanced materials. Its properties make it suitable for:

  • UV-Curable Coatings : The compound can be used to formulate coatings that cure quickly under UV light, providing durability and resistance to environmental factors.
  • Adhesives and Sealants : Its adhesive properties are beneficial in creating strong bonds in various substrates, including plastics and metals.
Application TypeDescriptionBenefits
UV-Curable CoatingsFormulations that cure under UV lightFast curing, chemical resistance
Adhesives and SealantsStrong bonding agents for diverse materialsEnhanced durability

Medicinal Chemistry

In the realm of medicinal chemistry, this compound has shown promise in:

  • Anticancer Research : Case studies indicate that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. For instance, compounds derived from similar structures have demonstrated IC50 values lower than standard chemotherapeutics like 5-Fluorouracil .
  • Antimicrobial Activity : Research has highlighted the potential of this compound in developing antimicrobial agents. Studies show that certain derivatives possess significant inhibitory effects against pathogenic bacteria .
Study FocusFindingsReference
Anticancer ActivityIC50 values lower than 5-Fluorouracil
Antimicrobial ActivitySignificant inhibition against pathogenic bacteria

Environmental Science

The environmental applications of this compound include:

  • Biodegradable Materials : The incorporation of this compound into polymer matrices can enhance biodegradability while maintaining mechanical properties.
  • Pollution Control : Its chemical structure allows for the development of materials that can adsorb pollutants from water sources.

Case Study 1: Development of UV-Curable Coatings

A study conducted on the formulation of UV-curable coatings incorporating this compound demonstrated that coatings exhibited excellent adhesion and abrasion resistance. The coatings cured rapidly under UV light and maintained their clarity and toughness over time.

Case Study 2: Anticancer Activity Screening

Research involving derivatives of this compound revealed significant anticancer properties against liver carcinoma cell lines. The study compared the efficacy of these derivatives with established chemotherapeutic agents and found promising results indicating potential for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of O-[(5-Ethyl-1,3-dioxan-5-yl)methyl] hydrogen carbonodithioate involves its interaction with molecular targets such as enzymes and proteins. The carbonodithioate group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(a) Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate ()
  • Key Features : Contains an ethoxycarbonyloxy group (-OCOOEt) and a homopropargyl alcohol backbone.
  • Comparison: Reactivity: The ethoxycarbonyloxy group in is electrophilic, favoring nucleophilic substitution or elimination reactions. In contrast, the carbonodithioate group (-OCSSH) in the target compound is nucleophilic and redox-active, enabling metal coordination (e.g., with Cu²⁺ or Fe³⁺). Synthetic Routes: utilizes propargylation with 1,3-dilithiopropyne, whereas the target compound likely requires thiocarbonyl or dithiocarbamate precursors for sulfur incorporation . Crystallography: The crystal structure of (CCDC 1901024) shows a planar alkyne moiety, while the dioxane ring in the target compound would enforce a chair or boat conformation, affecting solubility and steric interactions .
(b) Ethyl (1R,4S,5R,9S,10R,13S)-5,9,13-trimethyl-14-methylene-14-oxotetracyclo[...]carboxylate ()
  • Key Features: A tetracyclic diterpenoid ester with multiple stereocenters and a methylene-oxo group.
  • Comparison: Ring Systems: The target compound’s 1,3-dioxane ring is smaller and less sterically hindered than the fused tetracyclic system in , which likely reduces metabolic stability but enhances bioavailability . Functional Groups: The ester group in is hydrolytically labile under acidic/basic conditions, whereas the carbonodithioate group may undergo disproportionation or oxidation to disulfides, limiting its shelf life .

Physicochemical Properties (Inferred from Analogous Compounds)

Property Target Compound (Inferred) Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate Tetracyclic Diterpenoid Ester
Molecular Weight ~250–300 g/mol 382.45 g/mol ~450–500 g/mol
Solubility Moderate in polar solvents Low (nonpolar solvents) Very low (lipophilic)
Thermal Stability Decomposes above 150°C Stable to 200°C Decomposes above 250°C
Key Reactivity Metal chelation, oxidation Electrophilic substitution Hydrolysis, ring-opening

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